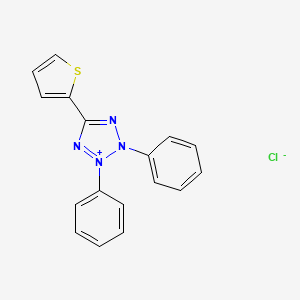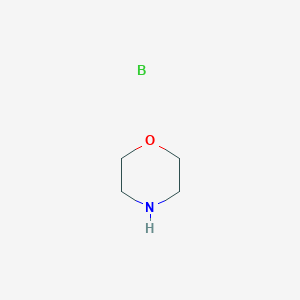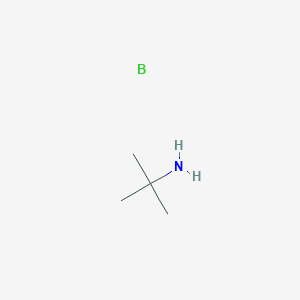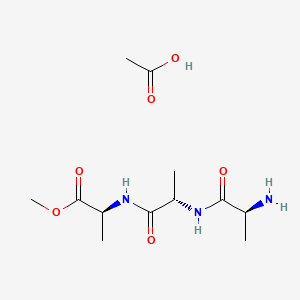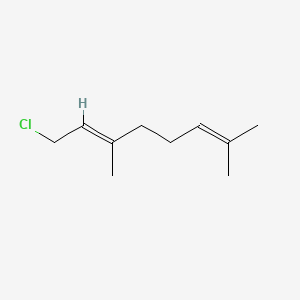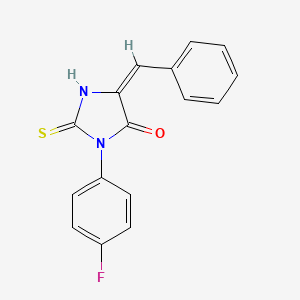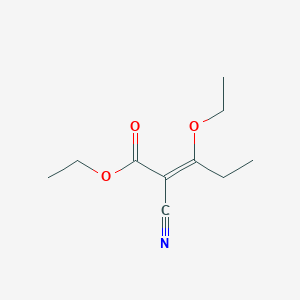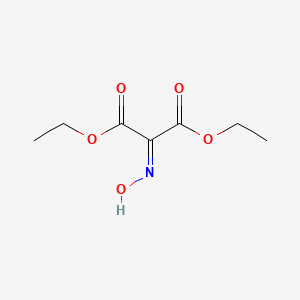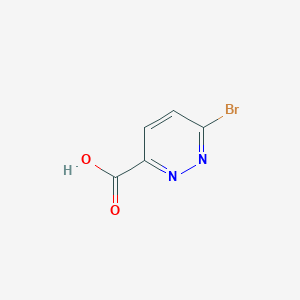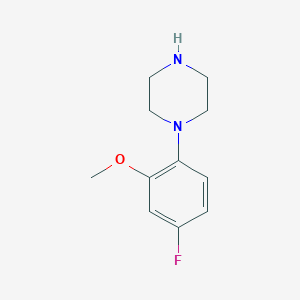
1-(4-氟-2-甲氧基苯基)哌嗪
描述
The compound "1-(4-Fluoro-2-methoxyphenyl)piperazine" is a chemical structure that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential therapeutic applications, particularly in the context of central nervous system disorders. Piperazine derivatives often exhibit affinity for various neurotransmitter receptors and transporters, which makes them of interest in the development of drugs for conditions such as depression, schizophrenia, and substance abuse .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the preparation of substituted piperazines with various functional groups that can modulate the compound's affinity and selectivity for different biological targets. For instance, the introduction of a fluoro or methoxy group on the phenyl ring of the piperazine has been shown to influence the binding affinity to dopamine and serotonin transporters . The synthesis process often includes condensation reactions, and the use of reagents such as carbodiimides and hydroxybenzotriazole to facilitate the formation of the desired compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those with a 4-fluoro-2-methoxyphenyl substitution, is crucial for their biological activity. X-ray diffraction studies have been employed to determine the precise conformation and configuration of these compounds. The piperazine ring typically adopts a chair conformation, which is important for interaction with biological targets . The presence of substituents like fluorophenyl groups can lead to the formation of hydrogen bonds and aromatic π-π stacking interactions, which contribute to the compound's stability and biological activity .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are essential for their biological function. The presence of functional groups such as methoxy or fluoro on the phenyl ring can affect the compound's reactivity and interaction with biological targets. For example, the carbonyl group in the amide linker of some piperazine derivatives is critical for maintaining high binding affinity at dopamine D3 receptors, as it allows for specific interactions with the receptor's extracellular loop . Additionally, the introduction of oxygen-containing functionalities can lead to the formation of prodrugs that are amenable to depot injection techniques for extended-release therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Fluoro-2-methoxyphenyl)piperazine" derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The introduction of substituents such as fluoro, methoxy, or other groups can modulate these properties to optimize the compound for therapeutic use. For instance, the addition of hydroxyl groups has been explored to create oil-soluble prodrugs with potential for extended-release formulations . The crystal structure analysis provides insights into the compound's solid-state properties, which are relevant for its formulation and delivery .
科学研究应用
成像和神经递质研究
1-(4-氟-2-甲氧基苯基)哌嗪衍生物在成像领域得到了广泛应用,特别是在正电子发射断层扫描(PET)中用于研究神经递质系统。例如,与1-(4-氟-2-甲氧基苯基)哌嗪相关的化合物[18F]p-MPPF作为5-HT1A拮抗剂,用于通过PET成像研究5-羟色胺神经递质传递。这种化合物已经得到了广泛研究,包括其化学、放射化学,以及通过放射自显影和PET进行的动物和人体数据。这些研究为各种物种,包括大鼠、猫、猴子和人类的5-羟色胺系统提供了见解,有助于更好地理解神经递质动态和在诊断和治疗神经系统疾病中的潜在应用(Plenevaux et al., 2000)。
荧光成像和受体可视化
1-(2-甲氧基苯基)哌嗪衍生物,与1-(4-氟-2-甲氧基苯基)哌嗪在结构上相似,已经合成具有环境敏感荧光基团的衍生物,对5-HT(1A)受体显示高亲和力。这些化合物具有良好的荧光性能,并已用于可视化在细胞中过度表达的5-HT(1A)受体,为受体研究提供了工具,并有可能有助于开发针对这些受体的新治疗药物(Lacivita et al., 2009)。
药物开发和评估
1-(4-氟-2-甲氧基苯基)哌嗪的结构类似物已经在药物开发中得到探索,特别是用于治疗药物滥用和其他神经系统疾病的潜力。例如,类似化合物的羟基化衍生物已经合成并评估其对多巴胺和5-羟色胺转运体的亲和力和选择性,为设计用于如可卡因滥用等情况的长效治疗药物提供了见解(Hsin et al., 2002)。
安全和危害
属性
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQIAKHNGXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440743 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methoxyphenyl)piperazine | |
CAS RN |
102392-11-0 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

